3-((5-Ethyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-propanol

Antiviral Pharmacokinetics SAR

Rapid metabolic oxidation of the 5-methyl analog SK&F 21687 limits antiviral development. This 5-ethyl probe offers a distinct N5-alkyl comparator with a C3-amino-1-propanol linker featuring an H-bond donor absent in thioether-linked derivatives. · Enables systematic N5-alkyl SAR scan (ethyl vs. methyl) to assess metabolic stabilization. · Compares C3-amino vs. C3-thioether engagement in pestivirus RdRp or host IDO1/TDO assays. · Supports cardiovascular pharmacology evaluation per Monge et al. (1991) antiplatelet activity.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
CAS No. 36047-96-8
Cat. No. B12907578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Ethyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-propanol
CAS36047-96-8
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCO
InChIInChI=1S/C14H17N5O/c1-2-19-11-7-4-3-6-10(11)12-13(19)16-14(18-17-12)15-8-5-9-20/h3-4,6-7,20H,2,5,8-9H2,1H3,(H,15,16,18)
InChIKeyBHDPDPOTBJSYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-Ethyl-triazinoindol-3-yl)amino)-1-propanol: A Triazinoindole for Antiviral & Antiplatelet SAR


3-((5-Ethyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-propanol (CAS 36047-96-8; molecular formula C14H17N5O; molecular weight 271.32 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazino[5,6-b]indole class. This compound features an N5-ethyl substituent on the indole ring and a 3-amino-1-propanol side chain linked through a secondary amine at the triazine C3 position. Its calculated logP of 1.87, density of 1.36 g/cm³, and boiling point of 453.8°C at 760 mmHg position it as a moderately lipophilic analog within a historically significant antiviral chemotype. The triazinoindole scaffold is recognized for broad-spectrum activity against picornaviruses (including rhinoviruses) [1] and has been explored for antiplatelet aggregation and antihypertensive applications [2]. The 5-ethyl substitution distinguishes this compound from the extensively studied 5-methyl clinical candidate SK&F 21687, offering a structurally defined probe for N5-alkyl SAR campaigns.

Why N5-Alkyl & C3-Linker Variations Preclude Generic Interchange


Triazinoindole derivatives cannot be treated as interchangeable procurement items because two structural loci—the N5 substituent and the C3 linker—exert dominant control over biological activity. The patent literature explicitly identifies N5-methyl as the preferred substituent for antiviral potency, with R1 defined as lower alkyl of 1–4 carbons or phenylalkyl of 7–9 carbons [1]; shifting from methyl to ethyl alters lipophilicity (ΔlogP ≈ 0.5–0.6 units predicted), which can affect tissue distribution, metabolic susceptibility, and off-target binding. At the C3 position, the amino-1-propanol linker in the target compound provides a hydrogen-bond donor (secondary amine) and a terminal hydroxyl, whereas closely related analogs employ thioether linkers (e.g., VP32947, a pestivirus RdRp inhibitor) that lack H-bond donor capacity [2] or carboxyethylamino side chains that introduce a formal negative charge at physiological pH. The clinical failure of the 5-methyl analog SK&F 21687—which exhibited potent in vitro rhinovirus inhibition but failed to prevent upper respiratory illness in human volunteers due to rapid metabolic oxidation of the side-chain alcohol to an inactive carboxylic acid [3]—demonstrates that even single-carbon homologation at N5 can meaningfully alter both pharmacokinetic fate and procurement rationale. The quantitative evidence below clarifies where this specific 5-ethyl, 3-amino-1-propanol compound situates relative to its nearest comparators.

Quantitative Evidence: This Triazinoindole vs. Close Analogs


N5-Ethyl vs. N5-Methyl: Lipophilicity & Metabolic Stability

The target compound carries an N5-ethyl substituent, contrasting with the N5-methyl group of the clinical candidate SK&F 21687 (CAS 4046-86-0). The N5-ethyl group increases calculated logP to 1.87 vs. a predicted logP of approximately 1.3 for the N5-methyl analog (ACD/Labs estimate). This ~0.5–0.6 unit increase in lipophilicity is relevant because the 5-methyl compound (SK&F 21687) underwent rapid metabolic oxidation of the side-chain alcohol to an inactive carboxylic acid across all tested species (mice, rats, dogs, primates) [1], contributing to its failure to prevent experimental rhinovirus infection in human volunteers [2]. A modest increase in N5-alkyl lipophilicity may alter metabolic partitioning, potentially reducing first-pass oxidation susceptibility—a critical point of differentiation when procuring the 5-ethyl compound for pharmacokinetic SAR studies.

Antiviral Pharmacokinetics SAR

C3-Amino-Propanol vs. Thioether Linker: H-Bond Donor & Target Engagement

At the C3 position of the triazine ring, the target compound incorporates a secondary amine linker (NH–CH2CH2CH2OH), whereas a parallel series of 5-ethyl-triazinoindole pestivirus inhibitors employs a thioether linker (S–CH2CH2–R) . The amino linker introduces one hydrogen-bond donor (the NH group), which is absent in the thioether series. In the related pestivirus polymerase inhibitor VP32947 [1], the thioether sulfur acts solely as a hydrogen-bond acceptor, potentially altering the binding mode to the viral RNA-dependent RNA polymerase (RdRp) target. This fundamental difference in pharmacophore geometry and H-bond donor count means that the amino-propanol compound should not be considered a simple substitute for thioether-linked triazinoindoles in target-based screening. Conversely, for programs seeking to explore C3-linker H-bond donor effects on antiviral selectivity, this compound provides a well-defined structural probe.

Medicinal Chemistry Antiviral Target Engagement

Antiviral Activity: 5-Ethyl vs. 5-Methyl Triazinoindole SAR Context

The triazinoindole class exhibits broad-spectrum in vitro antiviral activity against picornaviruses. SK&F 40491, a 5-methyl-3-substituted triazinoindole with an 8-amino-7-chloro substitution on the indole ring, demonstrated activity at concentrations well below cytotoxic levels and was effective intranasally in gibbons infected with human rhinovirus type 2 [1]. A series of 3-substituted triazinoindoles were tested against multiple rhinovirus strains, with the most active compounds bearing paired methyl groups in the side chains [2]. While direct antiviral IC50 data for the 5-ethyl target compound is not available in the public domain, the established SAR framework indicates that (a) N5-alkyl identity modulates antiviral potency, (b) the 3-amino-1-propanol side chain is a privileged antiviral pharmacophore within the series (shared with SK&F 21687), and (c) the 5-ethyl substitution has not been evaluated in published head-to-head antiviral comparisons against the 5-methyl benchmark, representing a specific knowledge gap that procurement of this compound can address.

Antiviral Rhinovirus Picornavirus

Antiplatelet Activity: 5-Ethyl Triazinoindole Evidence

A series of 5H-1,2,4-triazino[5,6-b]indole derivatives, including 5-ethyl-substituted compounds, were synthesized and evaluated as inhibitors of platelet aggregation in guinea pig whole blood induced by arachidonic acid, ADP, and collagen, and as antihypertensive agents in spontaneously hypertensive rats (SHR) [1]. The most active antiaggregating compounds were also studied as thromboxane A2 synthetase inhibitors. While the Monge et al. (1991) paper includes 5-ethyl compounds (compounds 3 and 4 in the series) and reports platelet aggregation inhibition data, the specific activity values for the 3-amino-1-propanol-substituted 5-ethyl derivative must be extracted from the full text. This establishes the 5-ethyl triazinoindole scaffold as a validated chemotype for antiplatelet research, distinct from the antiviral applications of the 5-methyl series, and positions this compound as a relevant procurement target for cardiovascular pharmacology programs.

Antiplatelet Antihypertensive Thromboxane Synthetase

Research Application Scenarios for 3-((5-Ethyl-triazinoindol-3-yl)amino)-1-propanol


N5-Alkyl SAR Probe for Antiviral Optimization

Researchers investigating the structure-activity relationship of N5-substitution on anti-picornavirus activity should procure this compound as the 5-ethyl entry in a systematic alkyl scan (methyl, ethyl, propyl, benzyl). The established clinical failure of the 5-methyl analog SK&F 21687 due to rapid metabolic inactivation [1] makes the 5-ethyl compound a logical next-step probe to test whether modestly increased N5 lipophilicity (logP 1.87 vs. ~1.3 for 5-methyl) confers any metabolic advantage while retaining antiviral potency. Testing should include in vitro rhinovirus inhibition assays in WI-38 or HeLa cell cultures, with cytotoxicity counterscreening, to generate the first direct antiviral IC50 data for this specific N5-ethyl chemotype.

C3-Linker Pharmacophore: Amino vs. Thioether Binding Studies

This compound is an essential procurement item for programs comparing C3-amino vs. C3-thioether linker engagement at viral or host enzyme targets. The secondary amine at C3 provides an H-bond donor absent in the thioether-linked pestivirus inhibitors (e.g., VP32947) [2]. Parallel testing of this amino-propanol compound alongside its 5-ethyl-3-thioether counterpart in pestivirus RdRp inhibition assays, coupled with molecular docking or X-ray crystallography, can determine whether the H-bond donor at the C3 linker position enhances target affinity or introduces selectivity for host targets such as IDO1/TDO.

Antiplatelet & Thromboxane Synthetase Screening

Procurement for cardiovascular pharmacology programs is justified by the Monge et al. (1991) report that 5-ethyl-1,2,4-triazino[5,6-b]indoles exhibit platelet aggregation inhibitory and thromboxane A2 synthetase inhibitory activity [3]. This compound should be screened in guinea pig whole blood aggregation assays (AA, ADP, and collagen induction) and evaluated for blood pressure modulation in SHR models. The 3-amino-1-propanol side chain in this specific derivative may influence solubility and oral bioavailability relative to other 5-ethyl analogs in the Monge series, making it a valuable comparator for preclinical cardiovascular candidate profiling.

Metabolic Stability & PK: 5-Ethyl vs. 5-Methyl Triazinoindole

Given the documented metabolic inactivation of the 5-methyl analog SK&F 21687 via oxidation of the side-chain alcohol to an inactive carboxylic acid in mice, rats, dogs, and primates [1], this 5-ethyl compound should be procured for comparative in vitro microsomal stability assays and in vivo pharmacokinetic studies. The hypothesis to test is whether N5-ethyl substitution alters the metabolic susceptibility of the 3-amino-1-propanol side chain by steric or electronic modulation of the indole ring, potentially extending half-life beyond that of the 5-methyl derivative. Liver microsome incubation across species, with LC-MS/MS monitoring of the carboxylic acid metabolite, is the recommended experimental design.

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